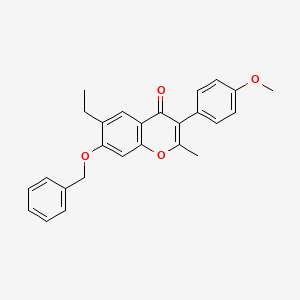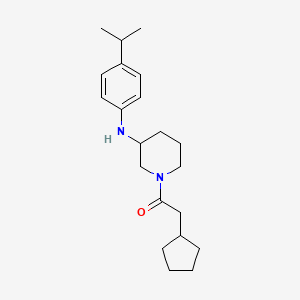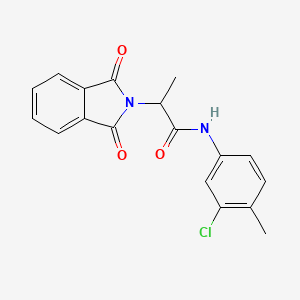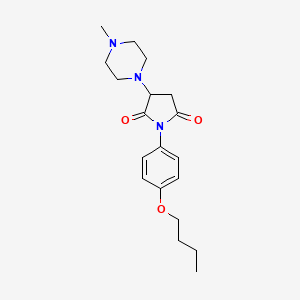
N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide (APPA) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzoxazole derivatives, which have been shown to possess a wide range of biological activities such as anti-inflammatory, anti-tumor, and antimicrobial properties.
Mecanismo De Acción
The exact mechanism of action of N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide is not fully understood. However, it is believed that N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide exerts its biological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. In addition, N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide has also been shown to inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide has been shown to possess various biochemical and physiological effects. In cancer research, N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disease research, N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide has been shown to reduce oxidative stress and inflammation, which are key contributors to the progression of these diseases. In inflammation research, N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the infiltration of immune cells into inflamed tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide in lab experiments is its high potency and selectivity towards its target molecules. In addition, N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide has been shown to possess good pharmacokinetic properties such as high oral bioavailability and good metabolic stability. However, one of the major limitations of using N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide in lab experiments is its low solubility in aqueous solutions, which can hinder its use in certain assays.
Direcciones Futuras
There are several future directions that can be explored in the field of N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide research. One of the areas of interest is the development of more efficient synthesis methods that can improve the overall yield and purity of N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide. Another area of interest is the identification of more specific molecular targets of N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide, which can lead to the development of more potent and selective analogs. Furthermore, the potential therapeutic applications of N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide in other fields such as infectious diseases and autoimmune disorders can also be explored.
Métodos De Síntesis
The synthesis of N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxylic acid, which is then converted into its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with propargylamine and allylamine to give the final product, N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide. The overall yield of this synthesis method is around 30%.
Aplicaciones Científicas De Investigación
N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. In cancer research, N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer. In addition, N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In neurodegenerative disease research, N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation. In inflammation research, N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propiedades
IUPAC Name |
2-(3-phenylpropyl)-N-prop-2-enyl-N-prop-2-ynyl-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-3-15-25(16-4-2)23(26)19-13-14-21-20(17-19)24-22(27-21)12-8-11-18-9-6-5-7-10-18/h1,4-7,9-10,13-14,17H,2,8,11-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPQHJKTQUAOGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC#C)C(=O)C1=CC2=C(C=C1)OC(=N2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenylpropyl)-N-prop-2-enyl-N-prop-2-ynyl-1,3-benzoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B5144274.png)

![6-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5144287.png)
![1-(4-bromophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5144288.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B5144299.png)
![methyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5144301.png)
![2-(4-chloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B5144309.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B5144316.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5144328.png)

![N-dibenzo[b,d]furan-3-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5144348.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(5-phenylpentanoyl)piperidine](/img/structure/B5144350.png)